AU-15330 Exhibits Balanced Dual SMARCA2/4 Degradation Potency Unlike SMARCA2-Selective Degrader Compound 26
AU-15330 degrades SMARCA2 and SMARCA4 with nearly equal potency (DC50: 42 nM and 41 nM, respectively), providing balanced dual-target engagement [1]. In contrast, the analog compound 26 achieves a 5-fold selectivity window for SMARCA2 over SMARCA4. This selectivity may be advantageous in SMARCA4-deficient cancers but fails to deliver the dual ATPase degradation required for enhancer-addicted prostate cancer models where both paralogs drive oncogenic transcription [2].
| Evidence Dimension | Degradation potency (DC50) for SMARCA2 and SMARCA4 |
|---|---|
| Target Compound Data | SMARCA2 DC50 = 42 nM; SMARCA4 DC50 = 41 nM |
| Comparator Or Baseline | Compound 26: SMARCA2 DC50 ~ 8 nM; SMARCA4 DC50 ~ 40 nM (5-fold selective for SMARCA2) |
| Quantified Difference | AU-15330 shows <1.1-fold selectivity; compound 26 shows ~5-fold selectivity for SMARCA2 |
| Conditions | In vitro degradation assay in cell lines (referenced in Eur J Med Chem 2026, veri.larvol.com synthesis) |
Why This Matters
For researchers studying cancers driven by both SMARCA2 and SMARCA4, AU-15330's balanced dual degradation is functionally required, whereas a SMARCA2-selective degrader may leave SMARCA4-dependent oncogenic programs intact, limiting translational relevance.
- [1] Hu, J., et al. (2026). Design, synthesis and pharmacological evaluation of new SMARCA2 degraders bearing a furo[3,2-c]pyridazine scaffold. European Journal of Medicinal Chemistry, 281, 117032. (Data extracted via veri.larvol.com). View Source
- [2] Xiao, L., et al. (2021). Targeting SWI/SNF ATPases in enhancer-addicted prostate cancer. Nature, 601(7893), 434–439. https://doi.org/10.1038/s41586-021-04246-z View Source
